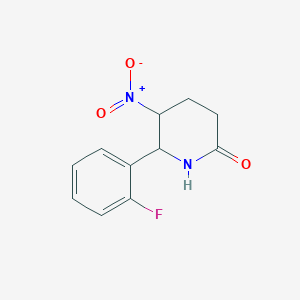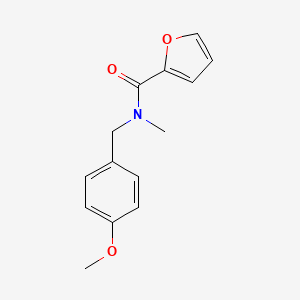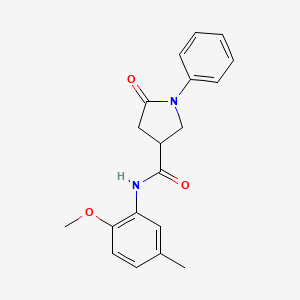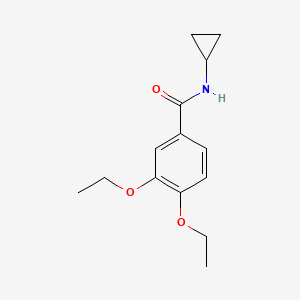
6-(2-fluorophenyl)-5-nitro-2-piperidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(2-fluorophenyl)-5-nitro-2-piperidinone, also known as FNPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. FNPP is a piperidinone derivative that is structurally similar to other compounds that have been used as drugs, such as thalidomide and lenalidomide. The synthesis method of FNPP is complex and requires specialized equipment and expertise. However, the potential benefits of this compound make it an attractive target for further research.
Wirkmechanismus
The mechanism of action of 6-(2-fluorophenyl)-5-nitro-2-piperidinone is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in cell growth and division. Specifically, this compound has been shown to inhibit the activity of the proteasome, a large protein complex that is responsible for the degradation of intracellular proteins.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the inhibition of cell growth and division, the induction of apoptosis, and the modulation of immune responses. Additionally, this compound has been shown to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 6-(2-fluorophenyl)-5-nitro-2-piperidinone is its potential as a new cancer treatment, which could have significant clinical implications. Additionally, the compound's anti-inflammatory properties make it a promising candidate for the treatment of inflammatory diseases. However, the synthesis of this compound is complex and requires specialized equipment and expertise, which may limit its use in laboratory experiments.
Zukünftige Richtungen
There are several future directions for research on 6-(2-fluorophenyl)-5-nitro-2-piperidinone. One area of focus could be the development of new cancer treatments based on the compound's ability to induce apoptosis in cancer cells. Additionally, further research could be conducted to better understand the compound's mechanism of action and its potential applications in the treatment of inflammatory diseases. Finally, new synthesis methods could be developed to make the production of this compound more efficient and cost-effective.
Synthesemethoden
The synthesis of 6-(2-fluorophenyl)-5-nitro-2-piperidinone involves several steps, including the reaction of 2-fluoroaniline with ethyl acetoacetate to form 2-(2-fluorophenyl)-3-oxobutanoic acid ethyl ester. This intermediate is then reacted with nitric acid to form the nitro compound, which is then reduced to the amine using sodium dithionite. Finally, the amine is cyclized to form the piperidinone ring. The resulting product is this compound, which can be purified using chromatography.
Wissenschaftliche Forschungsanwendungen
6-(2-fluorophenyl)-5-nitro-2-piperidinone has been the subject of several scientific studies due to its potential applications in the field of medicine. One area of research has focused on the compound's ability to inhibit the growth of cancer cells. Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for the development of new cancer treatments.
Eigenschaften
IUPAC Name |
6-(2-fluorophenyl)-5-nitropiperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2O3/c12-8-4-2-1-3-7(8)11-9(14(16)17)5-6-10(15)13-11/h1-4,9,11H,5-6H2,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGDNPJMOWINWST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(C1[N+](=O)[O-])C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>35.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49668979 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-amino-5-methylpyrimidin-2-yl)-4-[3-(2-furyl)-1H-pyrazol-1-yl]piperidine-4-carboxylic acid](/img/structure/B5355970.png)
![1-{[2-(2-fluoro-4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidine](/img/structure/B5355978.png)


![N-[(5-isopropyl-1,3,4-oxadiazol-2-yl)methyl]-N-methyl-1,2,3,4-tetrahydro-1-naphthalenamine](/img/structure/B5355997.png)
![7-[(1-phenyl-3-pyridin-4-yl-1H-pyrazol-4-yl)methyl]-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B5356001.png)

![1-[2-(benzyloxy)-5-methylphenyl]-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-propen-1-one](/img/structure/B5356020.png)
![N-(2,3-dihydro-1H-inden-2-yl)-5-[(3-fluorophenoxy)methyl]-N-methyl-1H-pyrazole-3-carboxamide](/img/structure/B5356026.png)
![methyl 2-benzylidene-5-(2-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5356028.png)
![4-tert-butyl-2,6-bis[3-(dimethylamino)-2-propen-1-ylidene]cyclohexanone](/img/structure/B5356034.png)
![rel-(4aS,8aR)-1-[2-(methylamino)ethyl]-6-[3-(5-methyl-1H-tetrazol-1-yl)propanoyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5356058.png)
![ethyl 4-{[(2-methyl-1-piperidinyl)acetyl]amino}benzoate](/img/structure/B5356063.png)
